molecular formula C20H15F2N3O3S2 B2424825 N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207030-72-5

N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2424825
CAS No.: 1207030-72-5
M. Wt: 447.47
InChI Key: DGKCZQVNHFDSGA-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H15F2N3O3S2 and its molecular weight is 447.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O3S2/c1-12-6-7-15(11-16(12)22)25(2)30(26,27)17-8-9-29-18(17)20-23-19(24-28-20)13-4-3-5-14(21)10-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKCZQVNHFDSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a thiophene ring with sulfonamide and oxadiazole functionalities. The presence of fluorine atoms enhances its pharmacological properties by improving metabolic stability and bioavailability.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Thiophene Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonamide Group : This can be accomplished via nucleophilic substitution reactions.
  • Oxadiazole Synthesis : The oxadiazole moiety is introduced through condensation reactions involving hydrazine derivatives and carbonyl compounds.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of various derivatives of this compound against different cancer cell lines. For instance, compounds containing similar oxadiazole structures have demonstrated significant cytotoxic effects against breast, colon, and lung cancer cells. The antiproliferative activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

The biological activity of this compound can be summarized as follows:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cell lines.
  • Induction of Apoptosis : Studies indicate that it may activate caspase pathways leading to programmed cell death.
  • Antioxidant Activity : The fluorinated components contribute to an enhanced ability to scavenge free radicals, reducing oxidative stress in cells .

Study 1: Anticancer Activity

A study conducted on a series of oxadiazole derivatives showed that those with similar structural motifs exhibited potent anticancer activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The most effective compound in this series induced apoptosis through mitochondrial pathways and showed a dose-dependent response .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their biological effects. It was found that they could inhibit specific kinases involved in cell signaling pathways crucial for cancer progression. This inhibition was linked to the structural characteristics imparted by the fluorinated groups .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntiproliferativeSignificant cytotoxicity in MCF-7 and HT-29 cells
Induction of ApoptosisActivation of caspase pathways
Antioxidant PropertiesScavenging free radicals

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